

IT-143B: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

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Compound of Interest

Compound Name: **IT-143B**

Cat. No.: **B15564318**

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This technical guide provides a comprehensive overview of the antibacterial activity of **IT-143B**, a member of the piericidin class of antibiotics, with a specific focus on its efficacy against Gram-positive bacteria. This document details its known antibacterial spectrum through quantitative data, outlines the experimental protocols for determining its activity, and explores its proposed mechanism of action.

Quantitative Assessment of Antibacterial Activity

IT-143B has demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available data for **IT-143B** is summarized below.

Gram-Positive Bacterium	Strain	MIC (µg/mL)
Micrococcus luteus	Not Specified	3.13[1]
General Gram-positive bacteria	Not Specified	5.2 - 10.4[2]

Note: Data for a wider range of specific Gram-positive species for **IT-143B** is not readily available in the public domain. The general MIC range suggests broad activity, but further studies are required to establish a more comprehensive spectrum.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to assess the susceptibility of a bacterium to an antimicrobial agent. The following is a representative broth microdilution protocol, a standard method for determining MIC values.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.

Materials:

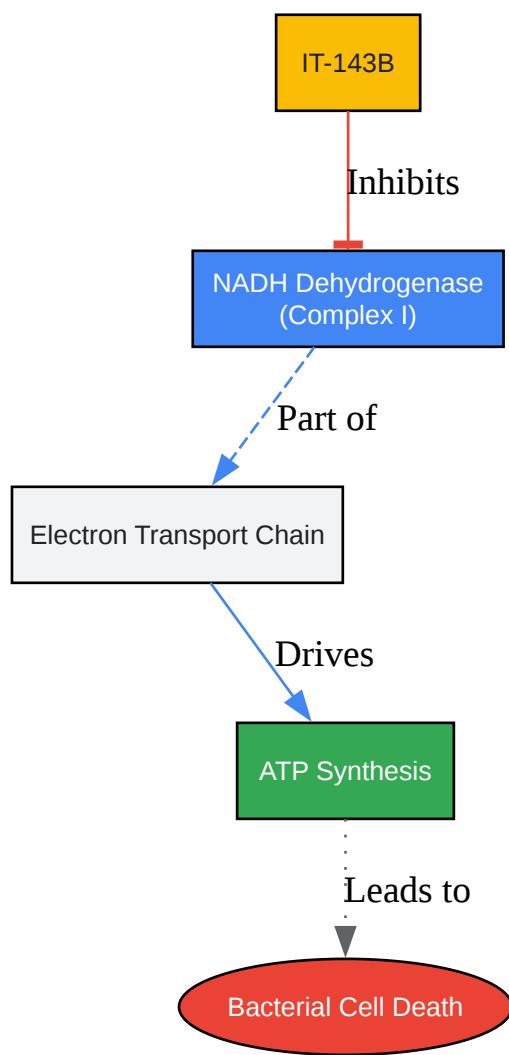
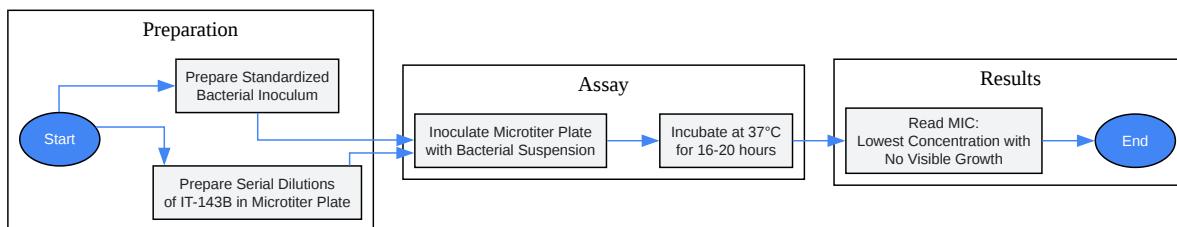
- **IT-143B** stock solution of known concentration
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- 96-well sterile microtiter plates
- Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of Antibiotic Dilutions:
 - Dispense 50 μ L of sterile broth into each well of a 96-well plate.
 - Add 50 μ L of the **IT-143B** stock solution to the first well, resulting in a 1:2 dilution.
 - Perform serial twofold dilutions by transferring 50 μ L from the first well to the second, and so on, down the plate. Discard the final 50 μ L from the last well.
- Inoculum Preparation:

- Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL.
- Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.

- Inoculation:
 - Add 50 μ L of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
 - Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
- Incubation:
 - Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is determined as the lowest concentration of **IT-143B** at which there is no visible growth (turbidity) of the bacteria.



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References

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